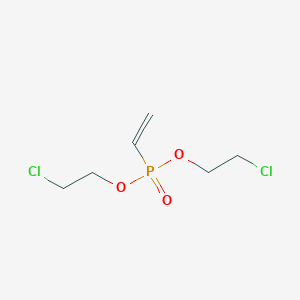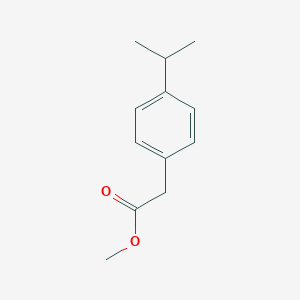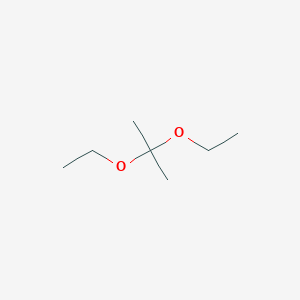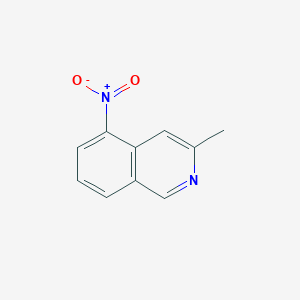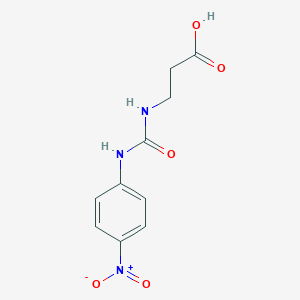
Aspartic acid-beta-4-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspartic acid-beta-4-nitroanilide (BApNA) is a synthetic substrate used in enzymatic assays to measure the activity of proteases. It is widely used in scientific research to study the biochemical and physiological effects of proteases and their inhibitors.
Mecanismo De Acción
The mechanism of hydrolysis of Aspartic acid-beta-4-nitroanilide by proteases involves the attack of the active site nucleophile (e.g. Ser, His, or Cys) on the carbonyl group of the substrate, which leads to the formation of an acyl-enzyme intermediate. The intermediate is then hydrolyzed by a water molecule, which releases the product and regenerates the free enzyme.
Efectos Bioquímicos Y Fisiológicos
Aspartic acid-beta-4-nitroanilide is a useful tool in studying the biochemical and physiological effects of proteases and their inhibitors. Proteases play important roles in various biological processes such as digestion, blood clotting, and immune response. Dysregulation of protease activity is associated with many diseases such as cancer, Alzheimer's, and arthritis. Aspartic acid-beta-4-nitroanilide can be used to screen for potential protease inhibitors that could be developed into drugs for the treatment of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Aspartic acid-beta-4-nitroanilide is its high sensitivity and specificity for proteases. The assay can be performed in a microplate format, which allows for high-throughput screening of large compound libraries. However, Aspartic acid-beta-4-nitroanilide has some limitations, such as its sensitivity to pH and buffer conditions. Some proteases may also have low activity towards Aspartic acid-beta-4-nitroanilide, which may require the use of alternative substrates.
Direcciones Futuras
In the future, Aspartic acid-beta-4-nitroanilide could be used to study the activity of proteases in complex biological samples such as blood or tissue extracts. The assay could be adapted to detect specific proteases that are associated with certain diseases. Aspartic acid-beta-4-nitroanilide could also be used to screen for protease inhibitors that have high selectivity and potency towards specific proteases. In addition, Aspartic acid-beta-4-nitroanilide could be used in combination with other assays to study the downstream effects of protease activity on cellular signaling pathways.
Métodos De Síntesis
Aspartic acid-beta-4-nitroanilide is synthesized by the reaction of aspartic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields a yellow crystalline solid that is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Aspartic acid-beta-4-nitroanilide is used as a substrate in enzymatic assays to measure the activity of proteases such as pepsin, chymotrypsin, and trypsin. The assay is based on the hydrolysis of Aspartic acid-beta-4-nitroanilide by the protease, which releases the yellow 4-nitroaniline product that can be measured spectrophotometrically. Aspartic acid-beta-4-nitroanilide is also used to study the inhibition of proteases by small molecules or antibodies.
Propiedades
Número CAS |
102-66-9 |
|---|---|
Nombre del producto |
Aspartic acid-beta-4-nitroanilide |
Fórmula molecular |
C10H11N3O5 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
3-[(4-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
Clave InChI |
MYMZLBHZVRWYRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
Otros números CAS |
102-66-9 |
Números CAS relacionados |
140-46-5 (hydrochloride salt) |
Solubilidad |
0.00 M |
Sinónimos |
aspartic acid-beta-4-nitroanilide aspartic acid-beta-4-nitroanilide, sodium salt aspartic acid-beta-p-nitroanilide N-(4-nitrophenyl)-N'-(carboxyethyl)urea suosan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



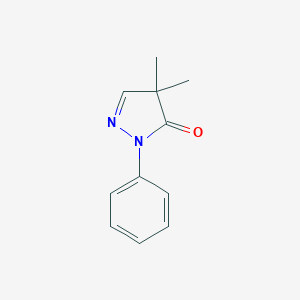
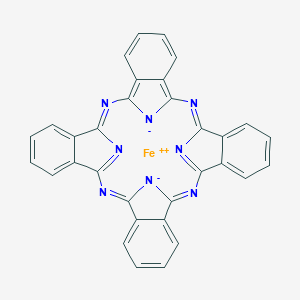
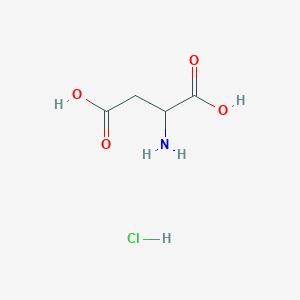
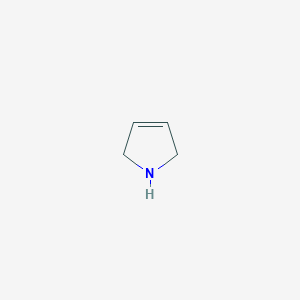
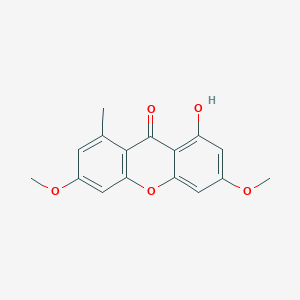
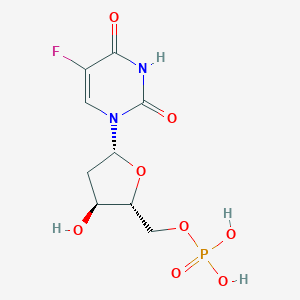
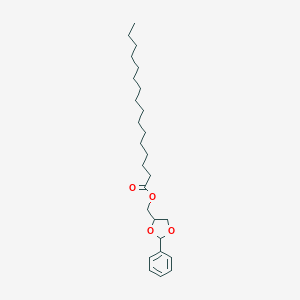
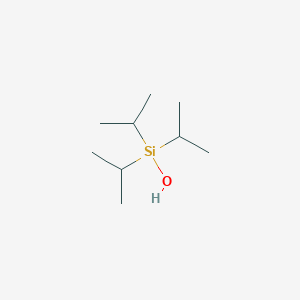
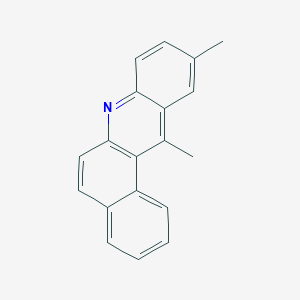
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
